molecular formula C7H5BrN4O2 B8218477 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid

Cat. No.: B8218477
M. Wt: 257.04 g/mol
InChI Key: CYGKGZGTBZMEOW-UHFFFAOYSA-N
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Description

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid is a heterocyclic organic compound. It is known for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core substituted with amino, bromo, and carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the reactions, as well as using catalysts to accelerate the process. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .

Scientific Research Applications

Pharmaceutical Development

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid serves as a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have shown promising results in targeting neurological disorders due to their ability to interact with specific receptors in the brain. For instance:

  • Anticancer Activity : Compounds derived from this triazine have exhibited cytotoxic effects against several cancer cell lines, including colon and breast cancer cells. A study indicated that certain derivatives demonstrated significant apoptosis-inducing activity in these cells .

Agricultural Chemicals

This compound is also being explored for use in agrochemicals such as herbicides and fungicides. Its effectiveness in enhancing crop protection while minimizing environmental impact is notable. Research has indicated that derivatives of this compound can improve the efficacy of existing agricultural chemicals by providing better target specificity and reduced toxicity to non-target organisms .

Material Science

In material science, this compound is utilized in developing advanced materials like polymers and coatings. These materials exhibit enhanced thermal stability and mechanical properties due to the unique structural attributes of the triazine ring system. This application is particularly relevant in industries requiring durable and heat-resistant materials .

Case Study 1: Anticancer Activity

A series of studies have focused on synthesizing various derivatives of this compound to evaluate their anticancer properties. One study reported that specific derivatives showed significant inhibition of cell proliferation in human cancer cell lines (e.g., MCF-7) with IC50 values indicating high potency compared to standard chemotherapeutic agents like doxorubicin .

Case Study 2: Agricultural Applications

Research conducted on the use of this compound as a base for developing new agrochemicals demonstrated its effectiveness against common agricultural pests and diseases. A derivative was tested against various fungal pathogens and showed a reduction in disease incidence by over 60% compared to untreated controls .

Data Tables

Application AreaKey FindingsReferences
PharmaceuticalSignificant cytotoxicity against cancer cell lines; potential for drug development ,
Agricultural ChemicalsEffective fungicide; reduced disease incidence by over 60% ,
Material ScienceEnhanced thermal stability in polymer formulations

Mechanism of Action

The mechanism of action of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a PRMT5 inhibitor, it binds to the enzyme’s active site, preventing it from methylating arginine residues on target proteins. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects .

Biological Activity

4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid (CAS No. 1338050-97-7) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C6H5BrN4O2
  • Molecular Weight : 213.04 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1338050-97-7

Research indicates that this compound exhibits activity through selective binding to cannabinoid receptors, particularly the CB2 receptor. This selectivity is crucial as it minimizes the psychoactive effects typically associated with CB1 receptor activation. The compound has been shown to penetrate the blood-brain barrier effectively and has a prolonged half-life in vivo, making it a candidate for neurological applications .

Pharmacological Effects

The compound has demonstrated various pharmacological effects:

  • Anti-inflammatory Properties : Studies suggest that it may reduce inflammation through modulation of immune responses mediated by CB2 receptors.
  • Analgesic Effects : Its ability to alleviate pain without the addictive side effects associated with traditional analgesics has been highlighted in several studies.

Study 1: Analgesic Efficacy

A study conducted on animal models evaluated the analgesic efficacy of this compound. The results showed a significant reduction in pain response compared to control groups. The compound was administered at varying doses (2.5 to 10 mg/kg), and a dose-dependent relationship was observed with maximal efficacy at higher doses .

Study 2: Neurological Impact

Another study focused on the neurological impact of the compound in models of neuropathic pain. It was found that treatment with this compound led to a marked decrease in pain sensitivity and improved overall mobility in affected subjects. The mechanism was attributed to its action on CB2 receptors and subsequent modulation of neuroinflammatory pathways .

Data Table: Summary of Biological Activities

Activity Effect Reference
Anti-inflammatoryReduced cytokine levels
AnalgesicPain relief in animal models
Neurological protectionImproved mobility and sensitivity

Properties

IUPAC Name

4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4O2/c8-4-1-3(7(13)14)5-6(9)10-2-11-12(4)5/h1-2H,(H,13,14)(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGKGZGTBZMEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C1C(=O)O)C(=NC=N2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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